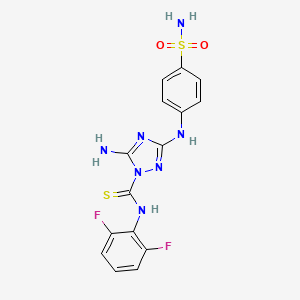![molecular formula C18H27N3O B1662457 8-[5-(Diethylamino)pentylamino]quinolin-6-ol CAS No. 6633-08-5](/img/structure/B1662457.png)
8-[5-(Diethylamino)pentylamino]quinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[5-(Diethylamino)pentylamino]quinolin-6-ol, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It is a quinoline-based compound that has been synthesized and studied for its potential therapeutic applications.
Mécanisme D'action
8-[5-(Diethylamino)pentylamino]quinolin-6-ol inhibits caspases by binding to the active site of the enzyme. This binding prevents the cleavage of caspase substrates and subsequently blocks the downstream signaling pathways that lead to cell death. 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to be a potent inhibitor of caspases, with an IC50 value in the low micromolar range.
Effets Biochimiques Et Physiologiques
8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to induce cell cycle arrest and inhibit tumor growth. In neurons, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to protect against excitotoxicity and oxidative stress. In immune cells, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to inhibit inflammasome activation and cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
8-[5-(Diethylamino)pentylamino]quinolin-6-ol has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and used in various cell types. It has a high potency and specificity for caspases, which allows for precise inhibition of these enzymes. However, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol also has some limitations. It can be toxic at high concentrations, and its effects on other cellular pathways are not well understood.
Orientations Futures
There are several future directions for the use of 8-[5-(Diethylamino)pentylamino]quinolin-6-ol in scientific research. One direction is the development of 8-[5-(Diethylamino)pentylamino]quinolin-6-ol derivatives with improved potency and specificity for caspases. Another direction is the exploration of 8-[5-(Diethylamino)pentylamino]quinolin-6-ol's effects on other cellular pathways, such as autophagy and mitophagy. Additionally, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol's potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders should be further investigated.
Conclusion
In conclusion, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol is a small molecule inhibitor that has been widely used in scientific research for its potent inhibition of caspases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has the potential to be a valuable tool in the study of various biological processes and the development of new therapeutics.
Applications De Recherche Scientifique
8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been widely used in scientific research as an inhibitor of caspases, which are enzymes that play a crucial role in programmed cell death. 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to inhibit caspases in various cell types, including cancer cells, neurons, and immune cells. This inhibition has been used to study the role of caspases in various biological processes, including apoptosis, necroptosis, and inflammasome activation.
Propriétés
Numéro CAS |
6633-08-5 |
|---|---|
Nom du produit |
8-[5-(Diethylamino)pentylamino]quinolin-6-ol |
Formule moléculaire |
C18H27N3O |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
8-[5-(diethylamino)pentylamino]quinolin-6-ol |
InChI |
InChI=1S/C18H27N3O/c1-3-21(4-2)12-7-5-6-10-19-17-14-16(22)13-15-9-8-11-20-18(15)17/h8-9,11,13-14,19,22H,3-7,10,12H2,1-2H3 |
Clé InChI |
QCFWRPRHNQZRFT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCCNC1=C2C(=CC(=C1)O)C=CC=N2 |
SMILES canonique |
CCN(CC)CCCCCNC1=C2C(=CC(=C1)O)C=CC=N2 |
Autres numéros CAS |
6633-08-5 |
Synonymes |
NSC-56634; 8-[5-(diethylamino)pentylamino]quinolin-6-ol dihydrobromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



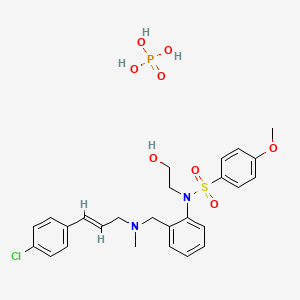
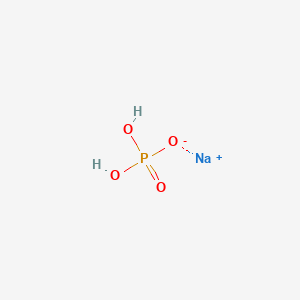
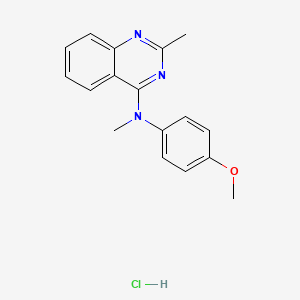
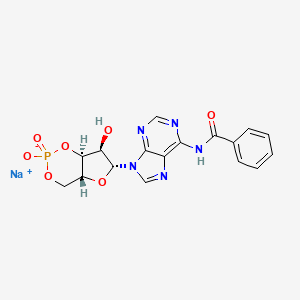
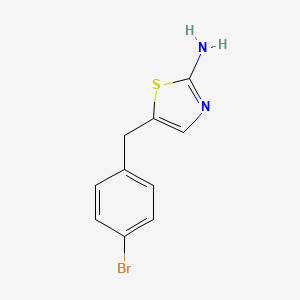
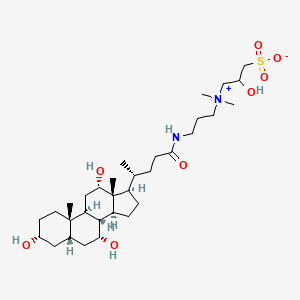
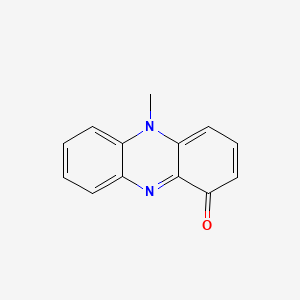
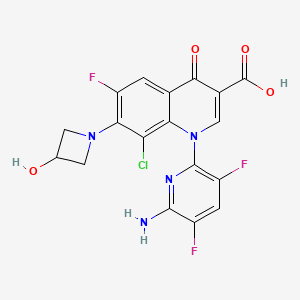
![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
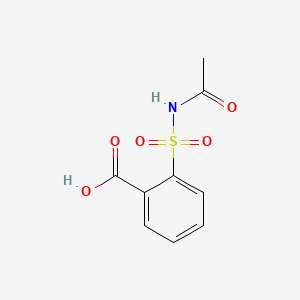
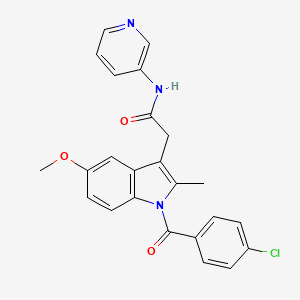
![(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid](/img/structure/B1662394.png)
![5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid](/img/structure/B1662395.png)
